molecular formula C14H13NO2 B2744196 4-Methylphenyl 2-aminobenzoate CAS No. 100669-97-4

4-Methylphenyl 2-aminobenzoate

Cat. No. B2744196
CAS RN: 100669-97-4
M. Wt: 227.263
InChI Key: FEGACFSRBYNYKS-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-aminobenzoate, also known as 2-Amino-4-methylbenzophenone, is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.263. This compound is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 4-Methylphenyl 2-aminobenzoate involves a condensation reaction of 2,2’-thio-bis[4-methylphenol] and isatoic anhydride in acetonitrile as solvent in the presence of K2CO3 under reflux conditions . Another study describes the synthesis of benzoate compounds, including 4-Methylphenyl 2-aminobenzoate, using a molecular hybridization approach .


Molecular Structure Analysis

The molecular structure of 4-Methylphenyl 2-aminobenzoate consists of a benzene ring substituted with a methyl group and an aminobenzoate group. The InChI key for this compound is FEGACFSRBYNYKS-UHFFFAOYSA-N.


Chemical Reactions Analysis

4-Methylphenyl 2-aminobenzoate can undergo various chemical reactions. For instance, it can undergo direct photolysis under UVC and UVB irradiation, and its photodegradation is further accelerated in the presence of H2O2 . Other chemical reactions involving this compound are yet to be explored.

Scientific Research Applications

Antitumor Properties and Mechanism

  • Antitumor Activity : 4-Methylphenyl 2-aminobenzoate derivatives, specifically 2-(4-amino-3-methylphenyl)benzothiazoles, have shown potent antitumor properties, particularly against human breast and ovarian cancer cell lines. These compounds induce and are biotransformed by cytochrome P 450 1A1, leading to their anticancer effects (Bradshaw et al., 2002).
  • Mechanism of Action : The selective profile of these compounds' antitumor activity may be attributed to differential uptake and metabolism, as well as covalent binding to intracellular proteins in sensitive cancer cell lines. This binding leads to DNA damage and cell cycle arrest in sensitive cells, distinguishing them from resistant cells (Trapani et al., 2003).

Pharmaceutical Formulation and Bioavailability

  • Prodrug Development : To overcome limitations posed by the lipophilicity of these benzothiazoles, amino acid conjugation, specifically with L-lysyl- and L-alanyl-amide, has been employed. This approach has led to the development of water-soluble prodrugs suitable for clinical evaluation (Hutchinson et al., 2002).

Application in Material Science

  • Polymer Development : Derivatives of 4-Methylphenyl 2-aminobenzoate, such as Phenyl 4-((5''-hexyl-2,2'-bithienyl)methyl)aminobenzoate, have been used in the synthesis of poly(p-benzamide)s. These polymers exhibit unique optical properties and are of interest in the field of material science, particularly for their potential applications in electronics and photonics (Takagi et al., 2013).

Electrochemical Applications

  • Electrode Modification : 4-Aminobenzoic acid, a related compound, has been used to covalently graft on glassy carbon electrodes. This modification has applications in biosensor development, especially for the immobilization of biomolecules and the fabrication of polyoxometalates-consisting monolayer and multilayer films (Ferreira et al., 2015).

Chemical Synthesis and Catalysis

  • Catalysis in Hydrolysis Reactions : In chemical synthesis, derivatives of 2-aminobenzoate have shown catalytic activity in ester hydrolysis. The mechanism involves intramolecular general base catalysis, which has implications in understanding enzyme catalysis and the development of synthetic catalysts (Fife et al., 2002).

Safety and Hazards

While specific safety and hazard information for 4-Methylphenyl 2-aminobenzoate is not available, similar compounds such as Ethyl 4-aminobenzoate have been reported to cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, and contaminated work clothing should not be allowed out of the workplace .

Future Directions

Future research could focus on exploring the potential applications of 4-Methylphenyl 2-aminobenzoate in various fields. For instance, its antimicrobial and cytotoxic activities could be further investigated . Additionally, more studies could be conducted to understand its chemical reactions and synthesis processes better .

properties

IUPAC Name

(4-methylphenyl) 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGACFSRBYNYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenyl 2-aminobenzoate

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